2-(Methylthio)phenyl Chloroformate 2-(Methylthio)phenyl Chloroformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362611
InChI: InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3
SMILES:
Molecular Formula: C8H7ClO2S
Molecular Weight: 202.66 g/mol

2-(Methylthio)phenyl Chloroformate

CAS No.:

Cat. No.: VC18362611

Molecular Formula: C8H7ClO2S

Molecular Weight: 202.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)phenyl Chloroformate -

Specification

Molecular Formula C8H7ClO2S
Molecular Weight 202.66 g/mol
IUPAC Name (2-methylsulfanylphenyl) carbonochloridate
Standard InChI InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3
Standard InChI Key PUYHEFHKBCIMGG-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1OC(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the ortho position with a methylthio group (–SMe) and a chloroformate group (–OCOCl). The chloroformate moiety confers electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the methylthio group introduces steric and electronic effects that modulate reactivity.

Key Structural Data:

PropertyValue
Molecular FormulaC₈H₇ClO₂S
Molecular Weight202.66 g/mol
IUPAC Name(2-methylsulfanylphenyl) carbonochloridate
Canonical SMILESCSC1=CC=CC=C1OC(=O)Cl
InChIKeyPUYHEFHKBCIMGG-UHFFFAOYSA-N

The methylthio group’s electron-donating nature slightly deactivates the aromatic ring, influencing the compound’s solubility and stability.

Synthesis and Production

Synthetic Pathways

2-(Methylthio)phenyl chloroformate is synthesized via the reaction of 2-(methylthio)phenol with phosgene (COCl₂) or its safer equivalents, such as triphosgene. The general procedure involves:

  • Reaction Setup:

    • 2-(Methylthio)phenol is dissolved in an inert solvent (e.g., dichloromethane).

    • Phosgene is introduced under controlled conditions (0–5°C) to minimize side reactions.

  • Mechanism:

    • The phenolic oxygen attacks phosgene’s carbonyl carbon, displacing chloride and forming the chloroformate ester.

  • Workup:

    • Excess phosgene is quenched with a base (e.g., aqueous NaHCO₃).

    • The product is isolated via extraction and purified through distillation or chromatography.

Yield and Purity:
Industrial batches typically achieve yields of 70–85%, with purity ≥95% confirmed by GC-MS or NMR.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The chloroformate group undergoes nucleophilic acyl substitution, reacting with alcohols, amines, and thiols to form esters, amides, or thioesters, respectively. For example:

R-OH + 2-(Methylthio)phenyl ChloroformateR-O-CO-O-C₆H₄-SMe + HCl\text{R-OH + 2-(Methylthio)phenyl Chloroformate} \rightarrow \text{R-O-CO-O-C₆H₄-SMe + HCl}

The methylthio group’s steric bulk slightly hinders nucleophilic access, necessitating mild heating or catalytic bases (e.g., pyridine) for efficient reactions .

Solvolysis Behavior

Studies on analogous chlorothioformates (e.g., phenyl chlorothioformate) reveal dual solvolysis pathways:

  • Addition-Elimination (A-E): Dominant in nucleophilic solvents (e.g., water, alcohols).

  • Ionization Mechanism: Prevails in ionizing, low-nucleophilicity solvents (e.g., hexafluoroisopropanol) .

For 2-(methylthio)phenyl chloroformate, the A-E pathway is favored in polar protic solvents, with rate constants influenced by solvent parameters (Y = ionizing power, N = nucleophilicity) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing:

  • Antibiotics: As a carboxylating agent for β-lactam precursors.

  • Agrochemicals: In the production of herbicides via esterification of phenolic intermediates.

Polymer Chemistry

It serves as a crosslinking agent in polycarbonate and polyurethane synthesis, enhancing thermal stability through sulfur incorporation.

Comparative Analysis with Related Chloroformates

Property2-(Methylthio)phenyl ChloroformatePhenyl ChloroformateMethyl Chloroformate
Molecular Weight202.66 g/mol156.57 g/mol108.52 g/mol
ReactivityModerate (steric hindrance)HighVery High
Thermal StabilityStable up to 150°CStable up to 120°CDecomposes at 80°C
Preferred SolventsDCM, THFEther, DCMEther, Hexane

The methylthio group in 2-(methylthio)phenyl chloroformate reduces its reactivity compared to phenyl chloroformate but enhances stability, making it suitable for prolonged reactions .

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